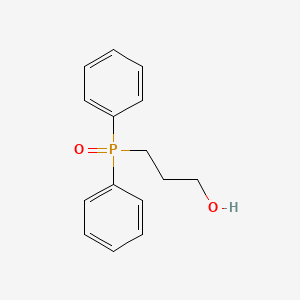![molecular formula C22H21N3O3 B12462868 1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA is a complex organic compound with the molecular formula C22H21N3O3 and a molecular weight of 375.42 g/mol . This compound features a morpholine ring, a naphthalene moiety, and a urea linkage, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA typically involves the reaction of 4-(morpholine-4-carbonyl)phenyl isocyanate with 1-naphthylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Wirkmechanismus
The mechanism of action of 1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved are still under investigation, but it is believed to interfere with signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(NAPHTHALEN-1-YL)UREA can be compared with other similar compounds, such as:
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PHENYL)UREA: This compound lacks the naphthalene moiety, making it less complex and potentially less active in certain biological applications.
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(PYRIDIN-2-YL)UREA: The presence of a pyridine ring instead of a naphthalene ring can alter the compound’s reactivity and biological activity.
1-[4-(MORPHOLINE-4-CARBONYL)PHENYL]-3-(THIOPHEN-2-YL)UREA:
Eigenschaften
Molekularformel |
C22H21N3O3 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
1-[4-(morpholine-4-carbonyl)phenyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C22H21N3O3/c26-21(25-12-14-28-15-13-25)17-8-10-18(11-9-17)23-22(27)24-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H2,23,24,27) |
InChI-Schlüssel |
LTRQNNOZNIYFFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)

![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)


![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)

![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)

![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)

![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
